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Bis(benzoylmethyl) sulfide

Cat. No.: B1361627
CAS No.: 2461-80-5
M. Wt: 270.3 g/mol
InChI Key: LHSKVFSCEMNSEC-UHFFFAOYSA-N
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Description

Significance of the β,β'-diketo sulfide (B99878) motif in organic and coordination chemistry

The core of bis(benzoylmethyl) sulfide's utility lies in its β,β'-diketo sulfide motif. This structural feature is significant for several reasons. In organic synthesis, the presence of two carbonyl groups and the adjacent methylene (B1212753) groups provides multiple reactive sites. These sites allow for a variety of chemical transformations, making compounds like this compound valuable synthons for the construction of more complex molecules, including various heterocyclic systems.

In coordination chemistry, the β,β'-diketo sulfide structure offers interesting possibilities as a ligand. The molecule can exist in keto-enol tautomeric forms. The enol form can coordinate to metal ions through the oxygen atoms of the enolates, similar to the well-known β-diketonate ligands. The sulfur atom can also act as a donor site, allowing for different coordination modes. This versatility enables the formation of a range of metal complexes with diverse structures and potential applications in areas such as catalysis and materials science. The ability of the ligand to coordinate through either the oxygen or sulfur atoms, or both, makes it an interesting subject of study in the field of coordination chemistry. rsc.org

Historical overview and current research trends

While a definitive first synthesis of this compound is not readily apparent in a singular seminal publication, its use as a reactant and building block appears in chemical literature from the mid-20th century onwards. Early research primarily focused on its fundamental reactivity and the exploration of its chemical properties.

Current research trends have shifted towards harnessing the unique reactivity of this compound for the synthesis of novel compounds. For instance, research has explored its use in multicomponent reactions, such as the Gewald reaction, to produce highly substituted and functionalized heterocycles like thioamides. rsc.orgrsc.org Another area of active investigation is its role as a precursor in the synthesis of metal complexes, particularly with transition metals like copper(II), to study their coordination behavior and potential catalytic activities. rsc.org The exploration of its reactivity under various conditions, including microwave irradiation, highlights the ongoing effort to develop more efficient and environmentally friendly synthetic methodologies. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2S B1361627 Bis(benzoylmethyl) sulfide CAS No. 2461-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenacylsulfanyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSKVFSCEMNSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290389
Record name Bis(benzoylmethyl) sulfide
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Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2461-80-5
Record name 2461-80-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(benzoylmethyl) sulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

The preparation of bis(benzoylmethyl) sulfide (B99878) is a standard procedure in organic chemistry laboratories. A common method involves the reaction of phenacyl bromide with sodium sulfide. This nucleophilic substitution reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

Detailed spectroscopic data is crucial for the characterization of bis(benzoylmethyl) sulfide.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃, 300 MHz) δ 4.45 (s, 4H, 2xCH₂), 7.48-7.64 (m, 6H, Ar-H), 7.96-7.99 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, 75 MHz) δ 36.5 (CH₂), 128.8 (Ar-CH), 128.9 (Ar-CH), 133.8 (Ar-CH), 136.0 (Ar-C), 194.8 (C=O)
FT-IR (KBr) ν 1678 cm⁻¹ (C=O stretching)

Coordination Chemistry and Metal Complexes of Bis Benzoylmethyl Sulfide

Ligand Properties and Coordination Modes

Bis(benzoylmethyl) sulfide (B99878) (BMSH), a β,β'-diketone containing a sulfur atom, possesses a versatile chemical structure that makes it an interesting ligand in coordination chemistry. tandfonline.com Its ability to coordinate with metal ions can occur solely through the thioether sulfur atom or, more commonly, through a combination of the sulfur and one or both of the enolizable keto groups. tandfonline.com

Bis(benzoylmethyl) sulfide demonstrates notable chelation behavior, primarily acting as a bidentate ligand. Through the process of enolization, where a proton is lost from the α-carbon, the ligand can form a stable six-membered chelate ring with a metal ion by coordinating through one enolic oxygen atom and the central sulfur atom. tandfonline.com This ligand is capable of forming bis-chelates, where two molecules of the deprotonated ligand coordinate to a single metal center. tandfonline.com For example, copper(II) readily forms bis-chelates with this compound after the ligand undergoes enolization. tandfonline.com This multidentate character is fundamental to its ability to form stable complex structures.

The β,β'-diketo sulfide functionality is central to the ligand's coordination potential. tandfonline.com This arrangement allows the ligand to act as a potent chelating agent upon deprotonation of the enol form. The presence of the thioether group in the 1,5-diketone structure introduces a soft donor atom (sulfur) alongside the hard oxygen donor atoms of the keto groups. nih.gov This dual-donor nature influences the ligand's affinity for different metal ions and the geometry of the resulting complexes. The formation of mixed-ligand complexes further supports the concept of enolization, as the primary coordination of this compound leaves coordination sites available for a secondary ligand. tandfonline.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Copper(II) complexes of this compound have been successfully synthesized and characterized. tandfonline.comtandfonline.com These include both bis-chelates and mixed-ligand complexes.

Bis-chelates : The synthesis of the bis-chelate complex, [Cu(BMS)₂], involves the reaction of this compound (BMSH) with a copper(II) salt. In this complex, two deprotonated ligand molecules coordinate to the copper(II) ion. tandfonline.com

Mixed-ligand complexes : A variety of mixed-ligand complexes with the general formula [Cu(BMS)L(H₂O)ₓ] (where x can be 0 or 2) have also been prepared. tandfonline.com In these compounds, this compound acts as the primary ligand, and a secondary ligand (L) is also coordinated to the copper(II) center. The formation of these mixed-ligand complexes is strong evidence for the enolization of BMSH. tandfonline.com Some of these complexes were found to contain coordinated water molecules, as confirmed by weight loss experiments. tandfonline.com All the reported copper(II) complexes are monomeric in nature. tandfonline.com

Table 1: Examples of Synthesized Copper(II) Complexes with this compound (BMSH)

Complex TypeGeneral FormulaSecondary Ligand (L)Reference
Bis-chelate[Cu(BMS)₂]None tandfonline.com
Mixed-ligand[Cu(BMS)(oxineH)(H₂O)₂]8-hydroxyquinoline (oxineH) tandfonline.com
Mixed-ligand[Cu(BMS)(salH)(H₂O)₂]Salicylaldehyde (salH) tandfonline.com
Mixed-ligand[Cu(BMS)(saloH)]Salicylaldoxime (saloH) tandfonline.com
Mixed-ligand[Cu(BMS)(salphH)(H₂O)₂]Salicylaldehydephenylhydrazone (salphH) tandfonline.com
Mixed-ligand[Cu(BMS)(acacH)]Acetylacetone (acacH) tandfonline.com
Mixed-ligand[Cu(BMS)(PTAH)]Phenylthioacetophenone (PTAH) tandfonline.com

While the literature extensively covers copper(II) complexes of this compound, the study of its coordination with other 3d transition metals is less common. tandfonline.com However, insights can be gained from analogous sulfur-containing ligands. For instance, studies on ligands like bis((1H-benzimidazol-2-yl)methyl)sulfide and 1,2-bis-(benzimidazole-2-thio)ethane show coordination with Co(II), Ni(II), and Zn(II). researchgate.netisca.me

In these analogous systems, the metal ions coordinate with the sulfur and nitrogen atoms of the ligands. isca.me The resulting complexes often exhibit distorted octahedral or tetrahedral geometries. researchgate.netisca.me For example, Co(II) and Ni(II) complexes with bis((1H-benzimidazol-2-yl)methyl)sulfide have been found to have a distorted octahedral geometry. researchgate.net In complexes with 1,2-bis-(benzimidazole-2-thio)ethane, Ni(II) complexes were found to be diamagnetic, suggesting a square planar geometry, while Co(II) and Zn(II) complexes were consistent with a tetrahedral geometry. isca.me

Table 2: Properties of 3d Metal Complexes with an Analogous Ligand, 1,2-bis-(benzimidazole-2-thio)ethane (L¹)

ComplexGeometryMagnetic Moment (B.M.)Reference
[Co(L¹)Cl₂]Tetrahedral4.38 isca.me
[Ni(L¹)Cl₂]Square PlanarDiamagnetic isca.me
[Cu(L¹)Cl₂]Tetrahedral1.53 isca.me
[Zn(L¹)Cl₂]TetrahedralDiamagnetic isca.me

The stoichiometry of the resulting metal complex is a critical aspect determined by the nature of the ligand and the reaction conditions. researchgate.net For this compound, the stoichiometry depends on whether it forms a bis-chelate or a mixed-ligand complex.

In the formation of bis-chelates , such as [Cu(BMS)₂], the metal-to-ligand stoichiometry is 1:2. tandfonline.com

For mixed-ligand complexes , such as [Cu(BMS)L], the stoichiometry is typically 1:1:1 with respect to the metal, the primary ligand (BMS), and the secondary ligand (L). tandfonline.com

Studies on analogous sulfur-containing ligands coordinating with other 3d metals like Co(II), Ni(II), and Zn(II) frequently report a 1:1 metal-to-ligand stoichiometry. isca.me

Structural Elucidation of Coordination Compounds

X-ray crystallographic analysis of related sulfide complexes

X-ray crystallography is the most powerful technique for the unambiguous determination of molecular structures. For ligands containing thioether and carbonyl functionalities, this method has revealed a variety of coordination modes and geometries. Studies on related systems, such as Schiff base ligands incorporating a thioether linkage, have provided valuable structural information. For instance, the crystal structure of a nickel(II) complex with an unsymmetrical tridentate NNS Schiff base ligand, 2-(2-nitrophenylthio)-N-((pyridine-2-yl)methylene)benzenamine, shows that two ligands coordinate to the nickel center through the azomethine nitrogen, pyridine (B92270) nitrogen, and the thioether sulfur atoms. This results in a mononuclear, six-coordinate distorted octahedral geometry around the metal ion. researchgate.net Similarly, a ruthenium(II) carbonyl complex with the ligand 2-(methylthio)-N-((pyridine-2-yl) methylene)benzenamine has been characterized by single-crystal X-ray diffraction, confirming a distorted octahedral geometry. niscpr.res.in

In the context of first-row transition metal complexes with ENENES-type ligands (E(CH2)2NH(CH)2SR), X-ray diffraction studies have shown that the coordination can be either bidentate (κ²[N,N']) or tridentate (κ³[N,N',S]). The mode of coordination is dependent on both the nature of the ligand and the identity of the metal. For instance, with a less basic SPh group, harder metals like manganese and iron favor a bidentate coordination, while a more basic SBn group with softer metals like nickel and copper leads to a tridentate coordination. rsc.org

These findings suggest that this compound, possessing two potential chelating arms each with a soft sulfur donor and a hard oxygen donor (from the enolate form), would likely exhibit versatile coordination behavior, acting as a bidentate or bridging ligand. The actual coordination mode would be influenced by the metal ion's properties (hardness/softness, size, preferred coordination number) and the reaction conditions.

Geometric analysis of coordination spheres and bonding parameters

The geometric analysis of the coordination sphere in metal complexes of related thioether-containing ligands reveals important details about the nature of the metal-ligand bonding. In the aforementioned nickel(II) NNS Schiff base complex, the coordination geometry is a distorted octahedron. researchgate.net The distortion from ideal octahedral geometry is a common feature in such complexes and can be attributed to the constraints of the ligand backbone and steric interactions.

Key bonding parameters, such as metal-sulfur (M-S) and metal-nitrogen (M-N) or metal-oxygen (M-O) bond lengths and the angles around the central metal atom, are critical for a detailed understanding of the coordination environment. In the ruthenium(II) carbonyl complex, the geometry is described as a distorted octahedron with two carbonyl ligands in a cis arrangement. niscpr.res.in

For complexes with thioether-carborane ligands, X-ray diffraction has shown that the ligand can bridge two metal atoms through the sulfur atom and a boron atom of the carborane cage. researchgate.net This bridging capability is also a possibility for this compound, where the two benzoylmethyl sulfide units could coordinate to different metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The analysis of complexes with β-diketonate ligands, which share the keto-enol tautomerism feature with the benzoylmethyl part of this compound, also provides valuable comparative data. For example, four-coordinate iron(II) complexes of β-ketoiminates exhibit varying degrees of distortion in their geometry depending on steric bulk. rsc.org This suggests that the phenyl groups in this compound would play a significant role in influencing the geometry of its metal complexes.

Solution-Phase Coordination Behavior and Stability Constants

The behavior of metal complexes in solution is fundamental to their practical application in areas such as catalysis and analytical chemistry. The stability of these complexes is quantified by their stability constants (log K or log β), which provide a measure of the strength of the metal-ligand interaction. While specific stability constant data for this compound are not available in the reviewed literature, data from related sulfur-containing ligands and β-diketonates can offer valuable insights into its expected solution-phase coordination chemistry.

The coordination of thioether ligands with metal ions in solution is well-documented. acs.org The stability of the resulting complexes is influenced by factors such as the nature of the metal ion and the solvent. nih.gov For instance, the stability of copper(II) complexes with sulfur-containing amino acids has been studied, indicating that thioether groups can effectively coordinate to soft metal ions like Cu(II). clemson.edunih.gov

Given that this compound possesses both soft thioether sulfur donors and hard carbonyl oxygen donors (in its enolate form), it is expected to form stable complexes with a range of transition metal ions. The chelate effect, resulting from the formation of a five-membered ring upon coordination (M-S-C-C(O)-M), would contribute to the stability of the complexes.

The table below presents representative stability constants for Cu(II) complexes with related ligands containing sulfur or β-dicarbonyl functionalities to approximate the potential stability of this compound complexes. It is important to note that these are analogous systems, and the actual stability of this compound complexes may vary.

Table 1: Representative Stability Constants (log K) for Cu(II) Complexes with Related Ligands

Ligand log K₁ log K₂ Reference
Glycine 8.26 15.10 clemson.edu
Methionine 7.96 14.65 clemson.edu
2,2'-Bipyridyl 8.1 13.7 rsc.org

The data indicates that ligands with multiple donor sites, like NOTA, form exceptionally stable complexes. acs.org While this compound is a simpler bidentate ligand, the presence of both sulfur and oxygen donors suggests it would form complexes of significant stability, likely comparable to or greater than those of simple amino acids like methionine. The actual stability would also be highly dependent on the pH of the solution, which affects the deprotonation of the methylene (B1212753) group adjacent to the carbonyl and a prerequisite for the enolate form to participate in coordination.

Spectroscopic and Advanced Structural Characterization of Bis Benzoylmethyl Sulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of Bis(benzoylmethyl) sulfide (B99878) provides critical information about the electronic environment of its protons. Due to the molecule's symmetry, a relatively simple spectrum is expected. The key proton signals arise from the aromatic phenyl groups and the aliphatic methylene (B1212753) (-CH₂) bridges.

Detailed spectral data for the closely related analogue, diphenacyl sulfone [{PhC(O)CH₂}₂S(O)₂], offers significant insight into the expected chemical shifts for Bis(benzoylmethyl) sulfide. maartendinger.net In the sulfone, the aromatic protons of the benzoyl group appear as distinct multiplets in the downfield region, typically between δ 7.40 and 8.00 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The methylene protons (-CH₂-), being adjacent to both a carbonyl group and the sulfur-containing group, are expected to resonate as a sharp singlet. In the case of diphenacyl sulfone, this singlet appears at δ 4.63 ppm. maartendinger.net For this compound, the methylene signal is anticipated in a similar region, though potentially slightly upfield, as the sulfone group (SO₂) is more electron-withdrawing than a sulfide (S) linkage. The integration of these signals would confirm the ratio of aromatic to methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Based on data from the analogous compound, diphenacyl sulfone. maartendinger.net

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.9-8.0Multiplet (d)ortho-Protons of phenyl rings
~7.4-7.7Multiplet (m)meta- and para-Protons of phenyl rings
~4.5-4.7Singlet (s)Methylene protons (-S-CH₂-CO-)

Note: The exact chemical shifts can vary depending on the solvent used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. For the symmetrical this compound, one would expect to see signals for the carbonyl carbon, the methylene carbon, and the four distinct carbons of the phenyl ring (ipso, ortho, meta, and para).

The carbonyl carbon (C=O) is the most deshielded, typically appearing in the δ 190-200 ppm region for α-keto sulfides. researchgate.net The carbons of the aromatic ring generally resonate between δ 128 and 137 ppm. nih.govacs.org The methylene carbon (-CH₂-) signal is expected in the aliphatic region of the spectrum. In studies of related sulfur-containing organic compounds, methylene carbons adjacent to a sulfur atom show a wide range of chemical shifts depending on the other substituents, but a value between δ 35-50 ppm would be typical. nih.govacs.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~195Carbonyl carbon (C=O)
~137ipso-Carbon of phenyl ring
~134para-Carbon of phenyl ring
~129ortho/meta-Carbons of phenyl ring
~40-45Methylene carbon (-S-CH₂-CO-)

Note: These are predicted values based on typical ranges for the functional groups present.

While 1D NMR spectra establish the connectivity of atoms, advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are required to investigate the three-dimensional structure and preferred conformation in solution. maartendinger.net The NOESY experiment detects protons that are close to each other in space, typically within 5 Å, through dipolar cross-relaxation. thieme-connect.de

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is dominated by a few key absorption bands that are characteristic of its structure.

The most prominent and diagnostically important band is the stretching vibration of the carbonyl group (C=O). For ketones conjugated with an aromatic ring, this absorption is typically strong and sharp, appearing in the range of 1680-1700 cm⁻¹. The conjugation lowers the frequency from the typical 1715 cm⁻¹ seen in saturated aliphatic ketones.

Other significant vibrational bands include:

Aromatic C-H stretching: These absorptions appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aromatic C=C stretching: These occur as several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretching: The methylene groups give rise to absorptions around 2850-2960 cm⁻¹.

C-S stretching: The carbon-sulfur bond vibration is typically weak and found in the 600-800 cm⁻¹ region of the spectrum. Its identification can sometimes be complicated by the presence of other absorptions in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)IntensityVibrational Assignment
3000-3100Medium-WeakAromatic C-H Stretch
2850-2960WeakAliphatic C-H Stretch
1680-1700StrongCarbonyl (C=O) Stretch
1450-1600Medium-VariableAromatic C=C Stretch
600-800WeakC-S Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound—the benzoyl group and the sulfide linkage—are responsible for its UV absorption profile.

The benzoyl group is the dominant chromophore. It is expected to exhibit two main absorption bands:

A strong absorption band at a shorter wavelength (typically around 240-250 nm), which is attributed to a π → π* transition within the conjugated system of the phenyl ring and the carbonyl group.

A much weaker absorption band at a longer wavelength (around 280-320 nm), corresponding to the formally forbidden n → π* transition of the non-bonding electrons on the carbonyl oxygen to the π* antibonding orbital.

Table 4: Expected UV-Vis Absorption Bands for this compound

λ_max (nm) (approx.)Electronic TransitionChromophore
240-250π → πBenzoyl group
280-320n → πBenzoyl group

Electronic absorption characteristics and transitions

The electronic absorption spectra of this compound and its derivatives are characterized by transitions associated with the chromophoric benzoyl groups and the sulfur atom. The spectra typically exhibit intense absorption bands in the ultraviolet (UV) region, which can be attributed to π → π* transitions within the aromatic rings and the carbonyl groups. A less intense, longer-wavelength absorption band, often appearing as a shoulder, may also be observed. This band is generally assigned to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen atoms.

The presence of the sulfur atom can influence the electronic spectrum. The lone pairs of electrons on the sulfur atom can participate in n → σ* transitions. In metal complexes, the coordination of the ligand to a metal center introduces new electronic transitions, namely ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, which typically appear in the visible region and are responsible for the color of the complexes. For instance, studies on copper(II) complexes with ligands similar to this compound show characteristic d-d transition bands and charge transfer bands. researchgate.nettandfonline.comresearchgate.net The electronic spectra of related bis(benzoylmethyl) sulfoxide (B87167) complexes have also been investigated to understand their fluorescence properties and the luminescence mechanism in lanthanide complexes. acs.org

The solvent environment can affect the position and intensity of these absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions. Detailed spectroscopic investigations, often supported by theoretical calculations, are employed to make precise assignments of these electronic transitions. sapub.org

Table 1: Typical Electronic Absorption Data for Aromatic Ketones and Sulfides

Wavelength Range (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type Associated Moiety
~240-250 > 10,000 π → π* Phenyl Ring
~270-290 ~1,000 π → π* Carbonyl Group
~300-330 < 100 n → π* Carbonyl Group
Variable Variable LMCT / MLCT Metal Complexes

Note: This table provides representative data based on typical values for the chromophores present in this compound. Actual values depend on the specific derivative and solvent.

Mass Spectrometry

Mass spectrometry is a critical analytical tool for the characterization of this compound and its derivatives, providing information on molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for molecular confirmation and fragmentation analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound and its derivatives, confirming the molecular formula. nih.govnih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap-based mass spectrometers are commonly used for this purpose. jcu.edu.aumdpi.com

In addition to molecular confirmation, HRMS is used to study the fragmentation pathways of the molecule. Under ionization, the molecule breaks apart in a predictable manner, and the precise mass measurement of these fragments helps in elucidating the structure. For this compound, common fragmentation patterns would include:

α-cleavage: Fission of the C-S bond or the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement: If applicable, involving the abstraction of a γ-hydrogen.

Cleavage of the benzoyl group: Loss of a C₆H₅CO⁺ fragment (m/z 105) or a C₆H₅⁺ fragment (m/z 77).

Loss of neutral molecules: Such as CO or H₂S.

Studying these fragmentation patterns provides corroborative evidence for the proposed structure of new derivatives or reaction products. researchgate.net

Application of techniques such as MALDI-TOF and ESI-MS in complex characterization

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques particularly useful for analyzing metal complexes of this compound, which can be fragile.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is ideal for analyzing compounds that are soluble and can be ionized in solution. It is a very soft ionization method, often allowing the detection of intact, non-covalent metal-ligand complexes as they exist in solution. chemrxiv.orgmdpi.com This technique is instrumental in identifying the stoichiometry of the complex, its charge state, and the presence of counter-ions or solvent molecules in the coordination sphere. mdpi.comresearchgate.net ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is a powerful technique for analyzing solid samples and compounds with high molecular weights. duke.edu The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte. sigmaaldrich.com MALDI-TOF is frequently used to characterize metal complexes, providing clear signals for the molecular ion, often as a protonated species [M+H]⁺ or a cationized species [M+Na]⁺. researchgate.net While it may sometimes have lower resolution than ESI, it is highly effective for verifying the presence of the desired complex and can be less susceptible to suppression effects in complex mixtures. nih.gov

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline materials, providing precise information on bond lengths, bond angles, and stereochemistry.

Determination of solid-state structures of the free ligand and its metal complexes

Single-crystal X-ray diffraction (SCXRD) analysis allows for the complete elucidation of the molecular structure of this compound and its metal complexes in the solid state. mdpi.com By growing a suitable single crystal, it is possible to determine the exact spatial arrangement of every atom in the molecule. mdpi.com

For the free this compound ligand, SCXRD reveals the conformation of the molecule, including the torsion angles of the C-S-C backbone and the orientation of the benzoyl groups. For its metal complexes, SCXRD provides unequivocal proof of coordination. It identifies which atoms of the ligand bind to the metal center (e.g., through the sulfur atom and/or carbonyl oxygen atoms), establishing its denticity and coordination mode (e.g., chelating or bridging). uchile.cl The analysis also defines the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar) and provides precise measurements of metal-ligand bond lengths and angles. researchgate.netuchile.cl Studies on structurally related sulfides and their complexes provide valuable comparative data on these structural parameters. nih.gov

Table 2: Representative Crystallographic Data for a Related Dithioether Derivative

Parameter Value
Compound 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol nih.gov
Chemical Formula C₂₂H₂₂O₂S₂
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.1234 (4)
b (Å) 17.5678 (7)
c (Å) 22.0983 (9)
α, β, γ (°) 90, 90, 90
Volume (ų) 3931.1 (3)
Z 8

Note: This data is for a structurally related compound, 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol, and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study. nih.gov

Analysis of intermolecular interactions and crystal packing

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound and its derivatives, these interactions can include:

van der Waals forces: The primary forces holding the molecules together.

C-H···O hydrogen bonds: Interactions between C-H groups and the carbonyl oxygen atoms. mdpi.com

π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules. rsc.org

C-H···π interactions: Where a C-H bond points towards the face of a phenyl ring. nih.govmdpi.com

S···O or S···π contacts: Weak interactions involving the sulfur atom. nih.gov

The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound. rsc.org Advanced tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a "fingerprint" of the crystal packing environment. mdpi.commdpi.comrsc.org These non-covalent forces dictate the physical properties of the crystal, such as its melting point, solubility, and morphology. In metal complexes, intermolecular interactions can link individual complex units into one-, two-, or three-dimensional supramolecular architectures. rsc.org

Table 3: Common Intermolecular Interactions in this compound and Related Structures

Interaction Type Donor Acceptor Typical Distance Range (Å)
C-H···O C-H O (carbonyl) 2.2 - 2.8 (H···O)
C-H···π C-H π-system (phenyl) 2.5 - 2.9 (H···centroid)
π-π stacking π-system (phenyl) π-system (phenyl) 3.3 - 3.8 (centroid···centroid)

Table 4: List of Compound Names

Compound Name
This compound
Bis(benzoylmethyl) sulfoxide
Bis(2-chloroethyl) sulfide
2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol
Bis(2-nitrophenyl) sulphide
N,N'-Bis(salicylaldehyde) Benzidine
Bis(2,9-dimethyl-1,10-phenanthroline)nickel(II)
Bis(triethanolamine)nickel(II) dinitrate
Copper(II)

Computational and Theoretical Studies of Bis Benzoylmethyl Sulfide

Molecular Modeling and Electronic Structure Calculations

Density Functional Theory (DFT) for structural optimizations, electronic properties, and spectroscopic predictions

Detailed Density Functional Theory (DFT) studies specifically focused on the structural optimization, electronic properties, and spectroscopic predictions of isolated Bis(benzoylmethyl) sulfide (B99878) are not extensively available in the reviewed scientific literature. While DFT is a powerful tool for such investigations, published research has predominantly centered on the experimental synthesis and characterization of its metal complexes. tandfonline.com Theoretical calculations would be instrumental in providing insights into the molecule's preferred geometry, bond lengths, and angles, as well as its electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Furthermore, DFT could predict vibrational frequencies and other spectroscopic data, which would complement experimental findings.

Conformational analysis and molecular dynamics simulations

Specific conformational analysis and molecular dynamics (MD) simulations for Bis(benzoylmethyl) sulfide have not been detailed in the available research. Such studies would be valuable for understanding the flexibility of the molecule, particularly the rotational barriers around the C-S and C-C bonds, and for identifying the most stable conformers in different environments. MD simulations could further elucidate the dynamic behavior of the molecule over time, providing a deeper understanding of its structural fluctuations.

Reaction Mechanism and Reactivity Predictions

Computational support for proposed synthetic and catalytic mechanisms

While the synthesis of this compound and its use in creating metal complexes are documented, computational studies providing support for the proposed synthetic and catalytic mechanisms are not readily found in the literature. Theoretical investigations could offer a step-by-step understanding of the reaction pathways, including the identification of transition states and intermediates, thereby corroborating or refining experimentally proposed mechanisms.

Studies on regioselectivity and stereochemical outcomes

There is a lack of specific computational studies on the regioselectivity and stereochemical outcomes of reactions involving this compound in the reviewed literature. Theoretical predictions in this area would be highly beneficial for designing new synthetic routes and for understanding the factors that control the formation of specific isomers.

Ligand Field Theory and Bonding Analysis in Metal Complexes

This compound (BMSH) acts as a versatile ligand in coordination chemistry, particularly with transition metal ions like copper(II). tandfonline.com The bonding in these complexes can be understood through the principles of Ligand Field Theory (LFT), which describes the interaction between the metal d-orbitals and the ligand orbitals.

In the case of copper(II) complexes, such as [Cu(BMS)₂], experimental evidence from spectroscopic and magnetic studies provides insights into the coordination environment and bonding. tandfonline.com this compound, a β,β'-diketo sulfide, can coordinate with metal ions through the thioether sulfur atom and one or both of the enolizable keto functions. tandfonline.com

The electronic spectra of these copper(II) complexes exhibit bands that can be attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are central to LFT. For instance, the presence of a S→Cu charge transfer band indicates the involvement of the sulfur atom in coordination. tandfonline.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species like Cu(II) complexes. The EPR spectra of Cu(II) complexes with this compound provide information about the geometry of the complex and the nature of the metal-ligand bond. For example, the polycrystalline EPR spectrum of a related complex, Cu(PTA)₂, was found to be axial, which is consistent with a specific geometric arrangement of the ligands around the copper ion. tandfonline.com The hyperfine splitting patterns observed in the EPR spectra can give further details about the delocalization of the unpaired electron onto the ligand atoms. tandfonline.com

The following table summarizes some of the spectroscopic data for a mixed-ligand Cu(II) complex involving a derivative of this compound, which can be interpreted within the framework of Ligand Field Theory.

Spectroscopic ParameterValueInterpretation
g∥2.270Provides information about the electronic ground state and the covalent character of the metal-ligand bond along the principal axis.
A∥ (x 10⁻⁴ cm⁻¹)180The parallel component of the hyperfine coupling constant, related to the interaction of the unpaired electron with the copper nucleus.

Data for the [Cu(BMS)(oxine)(H₂O)₂] complex in chloroform (B151607) at ambient temperature. tandfonline.com

These experimental parameters are crucial for developing a comprehensive understanding of the bonding and electronic structure of metal complexes of this compound, as described by Ligand Field Theory.

Advanced Research Directions and Future Perspectives in Bis Benzoylmethyl Sulfide Chemistry

Development of Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to bis(benzoylmethyl) sulfide (B99878) and its analogues is a key area of future research. Traditional synthetic methods often involve the use of hazardous reagents and solvents. Modern approaches are increasingly focused on green chemistry principles to minimize environmental impact and enhance sustainability.

Promising sustainable methodologies include:

Chemoenzymatic Synthesis : The use of enzymes, such as lipases, in combination with multicomponent reactions offers a mild and selective route to β-ketosulfides, avoiding the use of volatile and odorous thiols. beilstein-journals.org This approach allows for high chemical diversity under eco-friendly conditions. beilstein-journals.org

Visible-Light-Mediated Synthesis : Photocatalysis using recyclable catalysts like graphitic carbon nitride (g-C3N4) under visible light provides a green alternative for the synthesis of related β-keto sulfones. rsc.org This metal- and base-free method demonstrates high atom economy and allows for catalyst recycling. rsc.org

Microwave-Assisted Green Synthesis : The use of water as a solvent in conjunction with microwave irradiation and a catalyst like indium powder represents a rapid and environmentally friendly method for synthesizing related heterocyclic compounds. nih.gov

Photochemical Aerobic Oxidation : Catalyst-free aerobic oxidation using light as an energy source presents a sustainable method for the transformation of sulfides to sulfoxides, which are important in the pharmaceutical industry. rsc.org

Synthetic MethodKey FeaturesSustainability Advantages
Chemoenzymatic SynthesisEmploys lipases, multicomponent reactionsAvoids thiols, mild conditions, high diversity beilstein-journals.org
Visible-Light PhotocatalysisUses g-C3N4, blue lightRecyclable catalyst, metal- and base-free rsc.org
Microwave-Assisted SynthesisWater as solvent, indium catalystRapid, environmentally friendly nih.gov
Photochemical Aerobic OxidationCatalyst-free, light-inducedGreen energy source, sustainable rsc.org

Exploration of Novel Coordination Architectures with Diverse Metal Centers

The coordination chemistry of bis(benzoylmethyl) sulfide and its derivatives is a rich field for exploration. The presence of multiple donor atoms allows for the formation of a wide variety of coordination complexes with diverse metal centers, leading to novel structural motifs and properties.

Research in this area is focused on:

Complexes with 3d Transition Metals : Derivatives such as bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN) have been shown to form dicationic complexes with Co(II), Ni(II), Cu(II), and Zn(II), resulting in distorted octahedral geometries. researchgate.net

Diverse Coordination Modes : Related bis(benzimidazole) disulfide ligands have been observed to form eleven-membered chelate rings with Co(II), Zn(II), and Cd(II), exhibiting distorted tetrahedral structures. rsc.orgnih.gov In contrast, with Ni(II), the disulfide bond is cleaved, leading to the formation of six-membered chelates with a distorted square planar geometry. rsc.orgnih.gov

Benzannulation Effects : The introduction of benzo groups into the ligand framework, as seen in tris(mercaptoimidazolyl)borohydride ligands, can promote higher coordination numbers (κ³-coordination), which is not typically observed in their non-benzannulated counterparts. nih.gov This highlights the potential for fine-tuning the coordination properties through ligand design.

Future work will likely involve the synthesis and characterization of complexes with a broader range of metals, including lanthanides and actinides, to explore unique electronic and magnetic properties.

Expansion of Catalytic Applications and Catalyst Recyclability

The development of catalysts based on this compound metal complexes is a promising area with potential applications in a variety of organic transformations. The tunability of the ligand framework and the choice of the metal center allow for the design of catalysts with specific activities and selectivities.

Current and future research directions include:

Hydrosilylation and Hydroboration : Zinc hydride complexes supported by related bis(2-pyridylthio)methane ligands have demonstrated catalytic activity in the hydrosilylation and hydroboration of carbon dioxide and other carbonyl compounds. rsc.org

Ring-Opening Polymerization : Zinc and magnesium complexes incorporating bis(amine) benzotriazole (B28993) phenoxide ligands have been shown to be efficient catalysts for the ring-opening polymerization of lactide, producing polylactide with a slight isotactic preference. nih.gov

Catalyst Recyclability : A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. The use of heterogeneous photocatalysts like g-C3N4 in synthetic protocols allows for easy separation and recycling for multiple reaction cycles with minimal loss of activity. rsc.org

Future efforts will focus on expanding the scope of catalytic reactions, improving catalyst efficiency and turnover numbers, and developing robust methods for catalyst immobilization and recycling to enhance their industrial applicability.

In-depth Investigation into Specific Biological Mechanisms and Potential Therapeutic Applications

Derivatives of this compound have shown promise in the field of medicinal chemistry, with studies indicating their potential as therapeutic agents for various diseases. A deeper understanding of their mechanisms of action is crucial for the development of new and effective drugs.

Key areas of investigation include:

Alzheimer's Disease : Supramolecules derived from bis(acylhydrazones)-linked bisphenol sulfide have been identified as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov Molecular docking studies have revealed that these compounds interact with key residues in the active sites of these enzymes. nih.gov

Antimicrobial and Anticancer Activity : Metal complexes of related benzimidazole (B57391) and benzothiazole (B30560) derivatives have demonstrated significant antibacterial, antifungal, and anticancer properties. nih.gov The coordination of these ligands to metal centers can enhance their pharmacological effects. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound scaffold and its derivatives will be crucial for optimizing their biological activity and selectivity. For instance, studies on (bis)sulfonic acid, (bis)benzamides have shown that specific structural features are necessary for their antagonist activity at the follicle-stimulating hormone receptor (FSHR). nih.gov

Future research will involve more detailed in vitro and in vivo studies to elucidate the precise molecular targets and signaling pathways affected by these compounds, paving the way for their potential clinical development.

Integration with Materials Science and Nanotechnology for Functional Materials

The unique properties of this compound and its derivatives make them attractive building blocks for the creation of advanced functional materials and nanomaterials.

Emerging applications in this domain include:

Quantum Dot Photovoltaics : Bis(stearoyl) sulfide, a related compound, has been successfully employed as a stable and odor-free sulfur precursor for the synthesis of high-efficiency metal sulfide quantum dots (QDs). arxiv.orgresearchgate.net Photovoltaic devices fabricated from these QDs exhibit enhanced operational stability. arxiv.org

Naked-Eye Chemosensors : Bis(indolyl)methanes derived from a similar synthetic strategy have been developed as naked-eye chemosensors for the detection of Cu2+ ions. rsc.org This highlights the potential for designing sensitive and selective sensors for various analytes.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The ability of this compound derivatives to act as versatile ligands opens up possibilities for the construction of coordination polymers and MOFs with interesting topologies and potential applications in gas storage, separation, and catalysis.

The integration of these compounds into materials science and nanotechnology is expected to lead to the development of novel materials with tailored optical, electronic, and chemical properties.

Computational Design and High-Throughput Screening of New this compound Derivatives

Computational chemistry and high-throughput screening are powerful tools that can accelerate the discovery and optimization of new this compound derivatives with desired properties.

Advanced computational approaches include:

Molecular Docking : In silico molecular docking studies are being used to predict the binding modes and affinities of this compound derivatives with biological targets, such as the enzymes involved in Alzheimer's disease. nih.gov This information can guide the design of more potent and selective inhibitors.

Density Functional Theory (DFT) : DFT calculations can be employed to understand the electronic structure and reactivity of these compounds and their metal complexes. For example, DFT has been used to rationalize the preferred coordination modes of benzannulated tris(mercaptoimidazolyl)borohydride ligands. nih.gov

In Silico ADMET Prediction : Computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify promising drug candidates at an early stage of development. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bis(benzoylmethyl) sulfide, and how can reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or sulfide bridge formation between benzoylmethyl precursors. To ensure reproducibility, document reaction parameters (solvent, temperature, stoichiometry) and purification methods (e.g., recrystallization solvents, column chromatography conditions). Use NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry to confirm molecular identity and purity (>95% by HPLC). Include procedural deviations in supplementary materials for transparency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Analyze <sup>1</sup>H peaks for methylene protons adjacent to the sulfide group (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.2–7.8 ppm). <sup>13</sup>C NMR should confirm carbonyl (δ ~190–200 ppm) and sulfide-linked carbons.
  • IR : Look for C=O stretches (~1680 cm<sup>-1</sup>) and C-S vibrations (~650 cm<sup>-1</sup>).
  • MS : Ensure molecular ion ([M+H]<sup>+</sup> at m/z 286) and fragmentation patterns align with expected structure. Cross-validate with literature or computational simulations .

Q. How can researchers design preliminary experiments to assess the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report degradation products using LC-MS and propose stabilization strategies (e.g., inert atmosphere storage) .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do they inform experimental design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps, charge distribution, and reactive sites. Compare computed IR/NMR spectra with experimental data to validate models. Use these insights to design targeted experiments, such as studying redox behavior or ligand-binding interactions .

Q. How should contradictory data in studies involving this compound’s reactivity be analyzed?

  • Methodological Answer : Contradictions (e.g., conflicting reaction yields or byproduct profiles) may arise from unaccounted variables (e.g., trace moisture, catalyst impurities). Perform sensitivity analyses using Design of Experiments (DoE) to identify critical factors. Replicate disputed results under controlled conditions and publish raw data for peer scrutiny. Cross-reference with crystallographic data (if available) to confirm structural influences .

Q. What strategies optimize the selectivity of this compound in catalytic applications?

  • Methodological Answer : Screen catalysts (e.g., transition metal complexes, organocatalysts) under varying conditions (solvent polarity, temperature). Use kinetic isotope effects or Hammett plots to elucidate mechanistic pathways. Pair with operando spectroscopy (e.g., in situ FTIR) to monitor intermediate species and adjust reaction parameters dynamically .

Data Management and Dissemination

Q. How can researchers systematically curate and share spectral data for this compound?

  • Methodological Answer : Deposit raw spectral files (NMR, MS) in public repositories (e.g., Zenodo, ChemSpider) with metadata (instrument parameters, calibration standards). Use standardized formats (JCAMP-DX for NMR) and cite datasets via DOIs. For peer review, include annotated spectra in supplementary materials with peak assignments .

Q. What ethical standards apply when publishing studies on novel derivatives of this compound?

  • Methodological Answer : Disclose all conflicts of interest (e.g., funding sources). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). For toxicological data, follow OECD guidelines for reproducibility. Cite prior work comprehensively to avoid plagiarism .

Table: Key Analytical Parameters for this compound

Property Method Expected Value Validation Criteria
Molecular WeightHRMS286.07 g/molΔ < 5 ppm from theoretical
Melting PointDSC112–114°CMatch literature (±2°C)
PurityHPLC (UV 254 nm)≥95%Single peak, tailing factor < 2
Solubility (25°C)Gravimetric0.1 mg/mL in DMSOConsistent across triplicate trials

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.